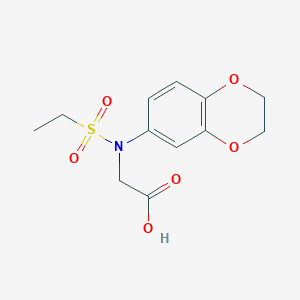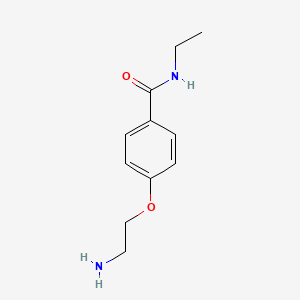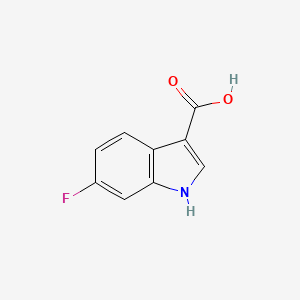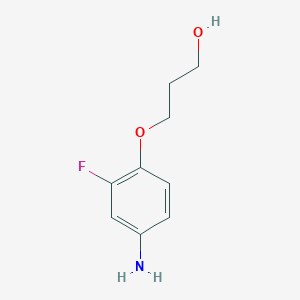
3-(4-Amino-2-fluorophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-2-fluorophenoxy)propan-1-ol is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to a propanol backbone. This compound is known for its unique chemical properties and versatility in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-fluorophenoxy)propan-1-ol typically involves the reaction of 4-amino-2-fluorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or research-grade materials.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Amino-2-fluorophenoxy)propan-2-one.
Reduction: Formation of 3-(4-Amino-2-fluorophenoxy)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Amino-2-fluorophenoxy)propan-1-ol finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-2-chlorophenoxy)propan-1-ol
- 3-(4-Amino-2-bromophenoxy)propan-1-ol
- 3-(4-Amino-2-methylphenoxy)propan-1-ol
Uniqueness
3-(4-Amino-2-fluorophenoxy)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-amino-2-fluorophenoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADMTRNTVGCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
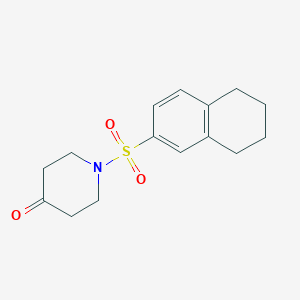
![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
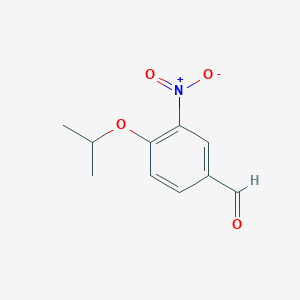
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
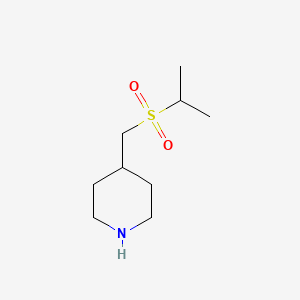
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
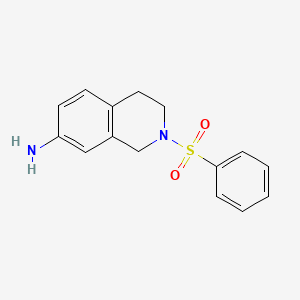
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
